molecular formula C33H38N4O6 B12426072 Irinotecan Labeled d10

Irinotecan Labeled d10

Cat. No.: B12426072
M. Wt: 596.7 g/mol
InChI Key: UWKQSNNFCGGAFS-YTLGVAQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of irinotecan-d10 involves the incorporation of deuterium atoms into the irinotecan molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The process typically involves multiple steps, including the protection and deprotection of functional groups, and the use of catalysts to facilitate the incorporation of deuterium.

Industrial Production Methods: Industrial production of irinotecan-d10 may involve the use of continuous supercritical fluid approaches, such as the Expansion Supercritical Fluid into an aqueous solution method. This method optimizes the preparation and manufacturing processes, improving repeatability, encapsulation effectiveness, and homogeneity . Additionally, liposomal formulations can be used to enhance the delivery and stability of irinotecan-d10 .

Chemical Reactions Analysis

Types of Reactions: Irinotecan-d10 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of irinotecan-d10 by carboxylesterases produces its active metabolite, SN-38 . Oxidation and reduction reactions can further modify the compound, affecting its pharmacokinetics and pharmacodynamics.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of irinotecan-d10 is SN-38, a potent inhibitor of DNA topoisomerase I . Other metabolites may include oxidized and reduced forms of the compound, which can influence its therapeutic efficacy and toxicity.

Scientific Research Applications

Irinotecan-d10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Comparison with Similar Compounds

Irinotecan-d10 is unique due to its deuterated structure, which can enhance its metabolic stability and reduce its toxicity compared to non-deuterated irinotecan. Similar compounds include:

Compared to these compounds, irinotecan-d10 offers potential advantages in terms of improved pharmacokinetics and reduced side effects, making it a valuable addition to the arsenal of anticancer agents.

Properties

Molecular Formula

C33H38N4O6

Molecular Weight

596.7 g/mol

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1/i5D2,6D2,7D2,12D2,13D2

InChI Key

UWKQSNNFCGGAFS-YTLGVAQSSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Origin of Product

United States

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